Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate
Overview
Description
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate is a synthetic steroid compound. It is commonly used in the pharmaceutical industry due to its potent biological activities. This compound is a derivative of pregnenolone, a steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, and estrogens.
Mechanism of Action
Target of Action
Similar compounds, such as corticosteroids, are known to target glucocorticoid receptors in the body .
Mode of Action
Corticosteroids, which are structurally similar, are known to exert their effects by binding to glucocorticoid receptors, leading to changes in gene transcription and protein synthesis .
Biochemical Pathways
The compound is likely involved in the steroid hormone biosynthesis pathway, given its structural similarity to other corticosteroids . .
Pharmacokinetics
Once absorbed, compounds like this are handled through pharmacokinetic pathways similar to systemically administered corticosteroids. They are bound to plasma proteins in varying degrees, metabolized primarily in the liver, and then excreted by the kidneys .
Result of Action
Corticosteroids, which are structurally similar, are known to have anti-inflammatory, anti-pruritic, and vasoconstrictive actions .
Action Environment
Factors such as the integrity of the epidermal barrier, the use of occlusive dressings, and inflammation can increase the percutaneous absorption of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate typically involves multiple steps starting from readily available steroid precursors. One common method involves the acetylation of 17-hydroxy-pregna-1,4-diene-3,20-dione using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
Industrial production of this compound often involves microbial transformation of phytosterols followed by chemical modifications. For example, phytosterols can be converted to pregna-1,4,9(11),16(17)-tetraene-3,20-dione using a combination of microbial and chemical processes . This intermediate can then be further modified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate undergoes various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the double bonds in the steroid nucleus.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pregna-1,4-diene-3,20-dione, while reduction of the double bonds can yield dihydro derivatives.
Scientific Research Applications
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid hormones and their analogs.
Biology: It is used to study the effects of steroid hormones on cellular processes.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the production of corticosteroids and other steroid-based pharmaceuticals.
Comparison with Similar Compounds
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate can be compared with other similar steroid compounds such as:
Prednisolone Acetate: Another corticosteroid with similar anti-inflammatory properties.
Testosterone Enantate: An androgenic steroid used in hormone replacement therapy.
β-Estradiol: An estrogenic steroid used in hormone replacement therapy for menopausal symptoms.
The uniqueness of this compound lies in its specific structure and the biological activities it confers, making it a valuable compound in both research and pharmaceutical applications.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROBKIGWGPCEDS-KOORYGTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949497 | |
Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2668-74-8 | |
Record name | 17-(Acetyloxy)pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2668-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGNA-1,4-DIENE-3,20-DIONE, 17-HYDROXY-, ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH7AYQ38W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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